molecular formula C12H14N2 B14369936 6-Ethyl-4-methylquinolin-2-amine CAS No. 92412-83-4

6-Ethyl-4-methylquinolin-2-amine

Cat. No.: B14369936
CAS No.: 92412-83-4
M. Wt: 186.25 g/mol
InChI Key: XSZZEHFNQBBMHV-UHFFFAOYSA-N
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Description

6-Ethyl-4-methylquinolin-2-amine is a heterocyclic aromatic amine derived from quinoline. Quinoline and its derivatives are known for their diverse biological and pharmacological activities, making them valuable in drug research and development . The compound’s structure consists of a quinoline core with ethyl and methyl substituents at the 6th and 4th positions, respectively, and an amine group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-4-methylquinolin-2-amine can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions . Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .

Industrial Production Methods

Industrial production of quinoline derivatives often employs catalytic hydrogenation and transition metal-catalyzed reactions. These methods provide high yields and are scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-4-methylquinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Ethyl-4-methylquinolin-2-amine involves its interaction with various molecular targets. The compound can bind to DNA and RNA, interfering with their replication and transcription processes. It may also inhibit enzymes involved in metabolic pathways, leading to its antimicrobial and antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-4-methylquinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups enhances its lipophilicity and may improve its ability to penetrate biological membranes .

Properties

CAS No.

92412-83-4

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

6-ethyl-4-methylquinolin-2-amine

InChI

InChI=1S/C12H14N2/c1-3-9-4-5-11-10(7-9)8(2)6-12(13)14-11/h4-7H,3H2,1-2H3,(H2,13,14)

InChI Key

XSZZEHFNQBBMHV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C)N

Origin of Product

United States

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